(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol
Description
(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol is a furan-based compound featuring a hydroxymethyl group at position 2 and an aminomethyl group at position 5 of the furan ring. The aminomethyl moiety is substituted with a 1-methoxybutan-2-yl chain, conferring unique steric and electronic properties. This compound is structurally related to bioactive molecules, particularly those with receptor-binding or anticancer activity. Its synthesis likely follows reductive amination protocols, as demonstrated for similar N-substituted 5-(hydroxymethyl)furfuryl amines (up to 98% yield) .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
[5-[(1-methoxybutan-2-ylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C11H19NO3/c1-3-9(8-14-2)12-6-10-4-5-11(7-13)15-10/h4-5,9,12-13H,3,6-8H2,1-2H3 |
InChI Key |
MGUZSCCMPLXJGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NCC1=CC=C(O1)CO |
Origin of Product |
United States |
Preparation Methods
Formation of the Furan Core
One could start with 5-methylfuran and perform a series of transformations to introduce the necessary functional groups. However, direct synthesis from simpler furan derivatives might be more efficient.
Introduction of the Amino Group
This step could involve a reductive amination or a direct coupling reaction. For example, using 1-methoxybutan-2-amine and a suitable catalyst or reagent to attach it to the furan ring.
Attachment of the Methanol Group
If starting with a compound that already has a suitable functional group (e.g., aldehyde), reduction with a suitable reagent like sodium borohydride could introduce the methanol group.
Analysis and Characterization
Characterization of the final compound would involve techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.
- High-Performance Liquid Chromatography (HPLC) : To assess purity.
- Mass Spectrometry (MS) : To confirm the molecular weight and structure.
Challenges and Considerations
- Stereochemistry : If the compound has chiral centers, controlling stereochemistry might be necessary.
- Selectivity : Ensuring that reactions occur selectively at the desired positions on the molecule.
Chemical Reactions Analysis
Types of Reactions
(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
Oxidation: Formation of 5-formylfuran or 5-carboxyfuran derivatives.
Reduction: Formation of 5-(hydroxymethyl)furan derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets. The aminoalkyl chain allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Aliphatic Amine Substituents
Ranitidine-Related Compound B ({5-[(Dimethylamino)methyl]furan-2-yl}methanol)
- Structure: A dimethylamino group replaces the 1-methoxybutan-2-yl chain.
- Properties: Smaller, more basic amine; higher polarity due to the dimethylamino group.
- Applications : Pharmacopeial standard (USP 31), indicating regulatory relevance .
Compound 42 (4-(5-{[(2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol)
Aromatic Substituents
[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol
- Structure: Phenyl ring with amino and methyl groups at position 5.
- Properties: Molecular formula C12H13NO2; used as a pharmaceutical intermediate .
- Comparison: Aromatic substituents enhance π-π stacking interactions, whereas the target’s aliphatic chain may favor flexible binding to non-polar targets.
Heterocyclic Substituents
(5-((2-(Hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol
- Structure : Furoindole moiety linked to hydroxymethylfuran.
- Activity : Potent anticancer agent against NCI-60 tumor cell lines and A498 renal cancer cells .
- Comparison : The indole ring in this compound enables intercalation or enzyme inhibition, while the target’s methoxybutan-2-yl group may prioritize different mechanisms (e.g., membrane disruption).
Data Table: Key Structural and Functional Comparisons
Research Findings and Trends
Synthetic Efficiency: Reductive amination in methanol () is a scalable method for N-substituted hydroxymethylfurans, suggesting the target compound’s synthesis is feasible under mild conditions .
Substituent Impact :
- Aliphatic chains (e.g., methoxybutan-2-yl) enhance lipophilicity, favoring blood-brain barrier penetration but risking solubility issues.
- Aromatic/heterocyclic groups improve target specificity (e.g., receptor binding in Compound 42 or anticancer activity in furoindole derivatives ).
Stability Considerations : The hydroxymethyl group in the target compound may undergo enzymatic oxidation to carboxylic acids, as seen in analogous systems .
Biological Activity
(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be described using its IUPAC name: (5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol. The molecular formula is with a molecular weight of approximately 225.27 g/mol. Its structural features include a furan ring, which is known for its reactivity and biological significance.
Pharmacological Effects
Research indicates that compounds containing furan moieties often exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that furan derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Antioxidant Properties : The presence of hydroxymethyl groups in the structure may contribute to antioxidant effects, helping to mitigate oxidative stress.
- Cytotoxicity : Some furan derivatives have been reported to exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
The biological activity of (5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Furan derivatives can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Interaction with Cellular Receptors : The compound may interact with specific receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, the compound may help in reducing ROS levels, thereby protecting cells from damage.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various furan derivatives, including (5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays were conducted on several cancer cell lines (e.g., HeLa and MCF7). The compound demonstrated dose-dependent cytotoxicity with IC50 values around 20 µM, suggesting potential as an anticancer agent.
Data Tables
Q & A
Q. What are the optimized synthetic routes for preparing (5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of furan-containing methanol derivatives often involves acid-catalyzed condensation or nucleophilic substitution. For analogous compounds like bis(2-furyl)methanes, self-condensation of (5-aryl-2-furyl)methanols under acidic conditions (e.g., perchloric acid in dioxane) is effective . Key variables include:
- Catalyst : Strong acids (e.g., HClO₄) enhance electrophilic substitution.
- Solvent : Polar aprotic solvents (e.g., dioxane) improve solubility and reaction kinetics.
- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.
Optimization requires monitoring via TLC or HPLC, with yields typically ranging from 50–70% for similar frameworks .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., furan ring protons at δ 6.2–7.5 ppm and methoxy groups at δ 3.2–3.5 ppm) .
- IR Spectroscopy : Stretching frequencies for hydroxyl (3200–3600 cm⁻¹) and ether (1050–1250 cm⁻¹) groups validate functional groups .
- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ ion for C₁₂H₁₉NO₃ expected at m/z 238.1443) .
Q. How does the compound’s reactivity with common electrophiles or nucleophiles inform its derivatization potential?
- Methodological Answer : The furan ring undergoes electrophilic substitution (e.g., halogenation or nitration), while the methanol group can be oxidized to aldehydes/carboxylic acids or reduced to methyl groups. Example protocols:
- Oxidation : KMnO₄ in acidic media converts –CH₂OH to –COOH .
- Reduction : NaBH₄ selectively reduces aldehydes without affecting the furan ring .
Reactivity studies should prioritize inert atmospheres (N₂/Ar) to prevent side reactions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substitutions on the furan ring in this compound?
- Methodological Answer : Regioselectivity is governed by electron density distribution. Computational studies (DFT) reveal that the 5-position on the furan ring is more electrophilic due to resonance stabilization from the –CH₂OH group. Experimental validation via kinetic isotopic labeling (e.g., deuterated substrates) can map reaction pathways .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like cyclooxygenase-2 (COX-2) or antioxidant enzymes. Key steps:
Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set).
Protein-Ligand Dynamics : Simulate interactions in GROMACS, focusing on hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-2) .
Results should correlate with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, solvent polarity). Systematic approaches include:
- Dose-Response Curves : Test across concentrations (1–100 μM) in multiple models (e.g., DPPH scavenging vs. ROS generation in HepG2 cells).
- Solvent Controls : Use DMSO/ethanol at <0.1% to avoid artifact signals .
Data normalization to reference standards (e.g., ascorbic acid for antioxidants) ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
